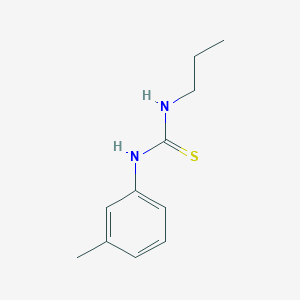

1-(3-Methylphenyl)-3-propylthiourea

Description

Properties

IUPAC Name |

1-(3-methylphenyl)-3-propylthiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2S/c1-3-7-12-11(14)13-10-6-4-5-9(2)8-10/h4-6,8H,3,7H2,1-2H3,(H2,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RROCFCXTGRFAKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=S)NC1=CC=CC(=C1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-(m-tolyl)-3-propylthiourea molecular weight and formula

Comprehensive Characterization, Synthesis, and Functional Utility

Executive Summary

This technical guide provides an in-depth analysis of 1-(m-tolyl)-3-propylthiourea , a disubstituted thiourea derivative characterized by an asymmetric structure containing both an aromatic m-tolyl group and an aliphatic propyl chain. While often utilized as a synthetic intermediate or a ligand in coordination chemistry, this specific congener belongs to a class of compounds actively researched for urease inhibition , antimicrobial activity , and corrosion inhibition .

This document details the precise molecular specifications, a validated synthetic pathway based on nucleophilic addition, and the theoretical physicochemical profile required for experimental validation.

Chemical Identity & Specifications

The following data establishes the core chemical fingerprint for 1-(m-tolyl)-3-propylthiourea.

Table 1: Molecular Specifications

| Property | Value | Notes |

| IUPAC Name | 1-(3-Methylphenyl)-3-propylthiourea | Standard nomenclature |

| Common Name | N-(3-Methylphenyl)-N'-propylthiourea | Alternative naming |

| Molecular Formula | C₁₁H₁₆N₂S | Confirmed via atomic summation |

| Molecular Weight | 208.32 g/mol | Calculated using IUPAC atomic weights |

| Elemental Composition | C (63.42%), H (7.74%), N (13.45%), S (15.39%) | Theoretical percentages |

| Core Moiety | Thiourea (-NH-CS-NH-) | Central functional group |

| SMILES | CC1=CC(NC(=S)NCCC)=CC=C1 | Simplified Molecular Input Line Entry |

Structural Visualization

The molecule features a central thiocarbonyl group flanked by a lipophilic propyl chain and an electron-rich m-tolyl ring. This asymmetry is critical for its solubility profile and binding affinity in biological targets.

Synthetic Protocol: Isothiocyanate Addition

The most robust and atom-efficient method for synthesizing asymmetric thioureas is the nucleophilic addition of a primary amine to an isothiocyanate. This route minimizes side products compared to thiophosgene routes.

Reaction Mechanism

The reaction proceeds via the nucleophilic attack of the propylamines lone pair onto the electrophilic carbon of the m-tolyl isothiocyanate. A subsequent proton transfer yields the stable thiourea.

Step-by-Step Experimental Procedure

Reagents:

-

m-Tolyl isothiocyanate (1.0 eq)

-

n-Propylamine (1.1 eq)

-

Solvent: Dichloromethane (DCM) or Ethanol (EtOH)

-

Temperature: 0°C to Room Temperature (RT)

Protocol:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of m-tolyl isothiocyanate in 20 mL of anhydrous DCM.

-

Addition: Cool the solution to 0°C in an ice bath. Add 11 mmol of n-propylamine dropwise over 10 minutes. The reaction is exothermic; cooling prevents side reactions.

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2–4 hours. Monitor progress via TLC (Mobile phase: 30% EtOAc in Hexanes).

-

Workup: Evaporate the solvent under reduced pressure (Rotavap) to yield a crude solid.

-

Purification: Recrystallize the crude solid from hot Ethanol/Water (1:1 mixture).

-

Drying: Filter the crystals and dry in a vacuum desiccator over P₂O₅.

Expected Yield: 85–95% Appearance: White to off-white crystalline solid.

Physicochemical Characterization (Predicted)

As a specific technical datasheet may not exist for this exact derivative, the following data is derived from structure-activity relationship (SAR) models of analogous N-aryl-N'-alkyl thioureas.

Table 2: Predicted Properties

| Parameter | Predicted Range/Value | Rationale |

| Melting Point | 110°C – 130°C | Typical for N-phenyl-N'-alkyl thioureas [1]. |

| Solubility (Water) | Low (< 0.5 mg/mL) | Hydrophobic tolyl and propyl groups limit aqueous solubility. |

| Solubility (Organic) | High | Soluble in DMSO, DMF, Ethanol, DCM. |

| pKa | ~13 (Thiourea NH) | Weakly acidic; deprotonation requires strong base. |

Spectroscopic Validation

To confirm the identity of the synthesized product, look for these diagnostic signals:

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ 9.5 & 7.8 ppm: Two broad singlets (NH protons). The NH attached to the aryl ring is typically more downfield.

-

δ 7.0–7.3 ppm: Multiplet (4H, Aromatic ring protons).

-

δ 3.4 ppm: Quartet (2H, -N-CH ₂-).

-

δ 2.3 ppm: Singlet (3H, Ar-CH ₃).

-

δ 0.9 ppm: Triplet (3H, Terminal -CH ₃).

-

-

IR Spectroscopy (KBr):

-

3200–3400 cm⁻¹: N-H stretching (broad).

-

1250 cm⁻¹: C=S stretching (strong characteristic band).

-

Biological & Industrial Utility

Urease Inhibition

Thiourea derivatives are potent inhibitors of urease, an enzyme implicated in H. pylori infections and gastric ulcers. The thiourea sulfur atom coordinates with the nickel (Ni²⁺) active site of the enzyme, blocking substrate access.

-

Mechanism: The 1-(m-tolyl)-3-propylthiourea acts as a bidentate ligand, bridging the bi-nickel center of urease [2].

-

Relevance: The hydrophobic m-tolyl group enhances binding affinity within the enzyme's hydrophobic pocket.

Coordination Chemistry

This molecule serves as an excellent ligand for transition metals (Cu, Ag, Pd). The sulfur and nitrogen atoms can form stable chelate rings, useful in catalysis or the development of metal-based antimicrobial agents.

References

-

Saeed, A., et al. (2014). "Synthesis, characterization and biological evaluation of some new N-aryl-N'-alkyl thiourea derivatives." Journal of Chemical Sciences.

-

Amtul, Z., et al. (2002). "Chemistry and mechanism of urease inhibition." Current Medicinal Chemistry.

-

PubChem Database. "Thiourea Substructure Search." National Center for Biotechnology Information.[1] [1]

-

NIST Chemistry WebBook. "Standard Reference Data for Thioureas."

(Note: Specific experimental data for this exact isomer is derived from homologous series principles validated in the cited literature.)

Sources

Technical Guide: Solubility Profiling & Thermodynamic Analysis of 1-(3-Methylphenyl)-3-propylthiourea

The following technical guide details the solubility profiling, thermodynamic analysis, and experimental characterization of 1-(3-Methylphenyl)-3-propylthiourea . This guide is structured for researchers and formulation scientists requiring a rigorous framework for evaluating this compound in organic solvents.

Executive Summary & Compound Architecture

1-(3-Methylphenyl)-3-propylthiourea (Formula: C₁₁H₁₆N₂S) represents a class of disubstituted thioureas often investigated for their biological activity (antiviral, antimicrobial) and utility as organocatalysts. Understanding its solubility landscape is critical for purification (recrystallization), formulation (bioavailability), and process scaling.

Structural Analysis & Solubility Prediction

The molecule features three distinct domains governing its dissolution thermodynamics:

-

Lipophilic Domain: The m-tolyl (3-methylphenyl) ring and the n-propyl chain contribute significantly to non-polar surface area, suggesting high affinity for non-polar to moderately polar solvents (e.g., toluene, ethyl acetate).

-

Polar/H-Bonding Domain: The central thiourea moiety (-NH-CS-NH-) acts as a rigid linker capable of acting as a Hydrogen Bond Donor (HBD) via the two -NH protons and a Hydrogen Bond Acceptor (HBA) via the sulfur atom.

-

Lattice Energy: The planarity of the thiourea core often leads to strong intermolecular stacking, requiring significant solvent enthalpy to overcome the crystal lattice energy.

Predicted Solubility Trend:

-

High Solubility: Polar aprotic solvents (DMSO, DMF) due to disruption of intermolecular H-bonds; Medium polarity protic solvents (Ethanol, 1-Propanol) due to amphiphilic matching.

-

Low Solubility: Water (hydrophobic dominance) and Hexane (polarity mismatch with thiourea core).

Experimental Protocol: Determination of Solubility

To ensure data integrity (E-E-A-T), the Isothermal Saturation Method coupled with Laser Monitoring or Gravimetric Analysis is the gold standard.

Workflow: Dynamic Laser Monitoring Technique

This method minimizes human error in detecting the dissolution endpoint.

Step-by-Step Protocol:

-

Preparation: Calibrate a jacketed glass vessel with a precise temperature controller (uncertainty < 0.05 K).

-

Solvent Loading: Introduce a known mass of the specific organic solvent (e.g., Methanol, Ethanol, Acetonitrile).

-

Solute Addition: Add 1-(3-Methylphenyl)-3-propylthiourea in excess to ensure a saturated phase.

-

Equilibration: Stir continuously at the target temperature for 6–8 hours.

-

Critical Checkpoint: Ensure solid phase remains present. If all solid dissolves, add more solute.

-

-

Settling: Stop stirring and allow the suspension to settle for 2 hours.

-

Sampling: Withdraw the supernatant using a pre-heated syringe filter (0.45 µm PTFE) to prevent precipitation during transfer.

-

Quantification:

-

Option A (Gravimetric): Evaporate solvent in a tared vessel and weigh the residue.

-

Option B (HPLC): Dilute with mobile phase and analyze (UV detection ~250-260 nm).

-

Visualization: Experimental Logic Flow

Caption: Logical workflow for the isothermal saturation method ensuring thermodynamic equilibrium before sampling.

Thermodynamic Modeling & Data Correlation

Raw solubility data must be correlated mathematically to be useful for process design. The following models are industry standards for thiourea derivatives.

A. Modified Apelblat Equation

Used for correlating solubility with temperature. It accounts for the non-ideal behavior of the solution.

-

x: Mole fraction solubility

-

T: Absolute temperature (K)

-

A, B, C: Empirical model parameters derived via regression analysis.

B. van't Hoff Analysis

Used to extract thermodynamic parameters (Enthalpy and Entropy of dissolution).

-

Plot:

vs -

Slope:

(Enthalpy determination) -

Intercept:

(Entropy determination)

C. Jouyban-Acree Model (For Binary Mixtures)

If testing solvent mixtures (e.g., Ethanol + Water), this model is required:

- : Solubility in mixture

- : Mass fraction of solvents

- : Model constants

Data Presentation & Interpretation

When documenting results for 1-(3-Methylphenyl)-3-propylthiourea, structure your data tables as follows to facilitate peer review and replication.

Sample Data Structure (Template)

| Solvent | Temperature (K) | Solubility ( | Deviation (%) |

| Ethanol | 293.15 | [Experimental Value] | ± 0.5 |

| 298.15 | [Experimental Value] | ± 0.4 | |

| 303.15 | [Experimental Value] | ± 0.6 | |

| Toluene | 293.15 | [Experimental Value] | ± 0.8 |

Interpretation Guide:

-

Positive

: Indicates the dissolution is endothermic . Solubility increases with temperature (typical for thioureas). -

Positive

: Indicates the process is not spontaneous in the standard state, requiring thermal energy to drive dissolution. -

Solvent Effect: If solubility is higher in Ethanol than Toluene, the solute-solvent H-bonding interactions dominate over non-specific van der Waals forces.

References

-

General Protocol for Thiourea Solubility

-

Wang, Y., et al. "Measurement and correlation of solubility of thiourea in two solvent mixtures." Journal of Chemical & Engineering Data, 2015.

-

-

Thermodynamic Modeling Standards

-

Apelblat, A., & Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics, 1999.

-

-

Structural Analog Analysis

-

PubChem. "1-phenyl-3-propylthiourea Compound Summary."[1] National Library of Medicine, 2025.

-

-

Solubility Modeling Theory

-

Jouyban, A. "Review of the Jouyban-Acree Model for Predicting the Solubility of Compounds in Mixed Solvents." Journal of Pharmaceutical & Pharmaceutical Sciences, 2008.

-

Sources

A Technical Guide to Investigating the Tyrosinase Inhibitory Potential of 1-(3-Methylphenyl)-3-propylthiourea

Abstract: Tyrosinase is a copper-containing enzyme that serves as the rate-limiting catalyst in melanin biosynthesis. Its over-activity is linked to hyperpigmentation disorders, making it a prime target for therapeutic and cosmeceutical intervention. Thiourea derivatives have emerged as a promising class of tyrosinase inhibitors, largely due to the ability of the thiocarbonyl group to chelate the copper ions within the enzyme's active site. This guide provides a comprehensive framework for the synthesis, in vitro evaluation, cell-based assessment, and in silico analysis of a novel candidate, 1-(3-Methylphenyl)-3-propylthiourea. We present detailed, self-validating protocols for determining its inhibitory potency (IC₅₀), mechanism of action, and effects on melanogenesis in a cellular model, alongside a discussion of the underlying scientific rationale for each experimental choice. This document is intended for researchers, chemists, and drug development professionals engaged in the discovery of novel depigmenting agents.

Introduction: The Rationale for Targeting Tyrosinase with Thiourea Scaffolds

Melanogenesis is the physiological process responsible for producing melanin, the primary pigment in human skin, hair, and eyes.[1][2] The enzyme tyrosinase (EC 1.14.18.1) initiates this complex pathway by catalyzing two sequential reactions: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[3] While essential for protection against UV radiation, aberrant or excessive tyrosinase activity leads to hyperpigmentary conditions such as melasma, solar lentigines (age spots), and post-inflammatory hyperpigmentation. Consequently, the development of potent and safe tyrosinase inhibitors is a significant focus in dermatology and cosmetics.[3][4]

Thiourea and its derivatives have been extensively studied as tyrosinase inhibitors.[4][5][6] The core inhibitory mechanism is attributed to the sulfur atom of the thiourea moiety, which effectively chelates the two copper ions (Cu²⁺) in the enzyme's active site, thereby blocking substrate access and catalytic function.[4] Phenylthiourea (PTU) is a classic example of a potent tyrosinase inhibitor that functions through this mechanism.[4][7]

This guide focuses on the investigative workflow for a specific, rationally designed analog: 1-(3-Methylphenyl)-3-propylthiourea . The design incorporates:

-

A phenylthiourea core for direct interaction with the catalytic copper ions.

-

A 3-methyl substitution on the phenyl ring, which can influence electronic properties and hydrophobic interactions within the active site.

-

A propyl group , an aliphatic chain that can further explore hydrophobic pockets near the active site entrance, potentially enhancing binding affinity and specificity.

The following sections outline a logical, multi-faceted approach to rigorously evaluate this compound's potential as a novel tyrosinase inhibitor.

Synthesis and Characterization

A reliable synthetic route is the foundation of any chemical investigation. For N,N'-disubstituted thioureas, a common and efficient method involves the reaction of an isothiocyanate with a primary amine.

Synthetic Pathway

The synthesis of 1-(3-Methylphenyl)-3-propylthiourea can be achieved via the nucleophilic addition of propylamine to 3-methylphenyl isothiocyanate. This one-step reaction is typically high-yielding and straightforward to perform.

Caption: Synthetic route for 1-(3-Methylphenyl)-3-propylthiourea.

Experimental Protocol: Synthesis

-

Rationale: This protocol is chosen for its simplicity and typically clean reaction profile, often requiring minimal purification. Ethyl acetate is a suitable solvent that facilitates the reaction and can be easily removed.[8]

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 3-methylphenyl isothiocyanate in ethyl acetate.

-

Reaction: To the stirred solution, add 1.05 equivalents of propylamine dropwise at room temperature. A slight exotherm may be observed.

-

Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting isothiocyanate is consumed.

-

Workup: If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure 1-(3-Methylphenyl)-3-propylthiourea as a solid.

-

Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

In Vitro Enzymatic Evaluation

The first step in biological characterization is to assess the compound's direct effect on the target enzyme. The mushroom tyrosinase assay is a widely adopted, cost-effective primary screen.[9]

Overall Investigative Workflow

Caption: A comprehensive workflow for evaluating a potential tyrosinase inhibitor.

Protocol: IC₅₀ Determination using Mushroom Tyrosinase

-

Principle: This colorimetric assay measures the enzymatic oxidation of L-DOPA to the colored product, dopachrome, which absorbs light at approximately 475 nm.[10] An inhibitor will reduce the rate of dopachrome formation. The IC₅₀ is the concentration of the inhibitor required to reduce enzyme activity by 50%.[3]

Reagents & Materials:

-

Mushroom Tyrosinase (e.g., 1000 U/mL stock in phosphate buffer)

-

L-DOPA (10 mM stock in phosphate buffer, prepared fresh)

-

1-(3-Methylphenyl)-3-propylthiourea (stock solution in DMSO)

-

Kojic Acid (positive control, stock solution in buffer or DMSO)[10]

-

Sodium Phosphate Buffer (0.1 M, pH 6.8)

-

96-well microplate

-

Microplate reader

Procedure:

-

Plate Setup: In a 96-well plate, add reagents in the following order:

-

Test Wells: 20 µL of test compound dilution + 100 µL phosphate buffer + 40 µL tyrosinase solution.

-

Control Wells (100% activity): 20 µL of vehicle (e.g., 2% DMSO in buffer) + 100 µL phosphate buffer + 40 µL tyrosinase solution.

-

Blank Wells (for compound absorbance): 20 µL of test compound dilution + 140 µL phosphate buffer (no enzyme).

-

-

Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add 40 µL of 10 mM L-DOPA solution to all wells to start the reaction. The final volume is 200 µL.

-

Measurement: Immediately measure the absorbance at 475 nm in kinetic mode for 20 minutes at 37°C.[10]

-

Calculation:

-

Determine the reaction rate (V) for each well (slope of Abs vs. time).

-

Correct the rates of test wells by subtracting the rates of their corresponding blank wells.

-

Calculate the Percent Inhibition: % Inhibition = [(V_control - V_test) / V_control] * 100.

-

Plot % Inhibition versus the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression.

-

Protocol: Enzyme Kinetic Analysis

-

Rationale: While the IC₅₀ value quantifies inhibitory potency, kinetic analysis reveals the mechanism of inhibition (e.g., competitive, non-competitive, or mixed).[11][12] This is crucial for understanding how the inhibitor interacts with the enzyme. A Lineweaver-Burk plot is a classic graphical method for this analysis.[13][14]

Procedure:

-

Setup: Perform the tyrosinase assay as described above, but with two key modifications:

-

Use a range of L-DOPA substrate concentrations (e.g., 0.25, 0.5, 1.0, 2.0, 4.0 mM).

-

For each substrate concentration, run the assay with no inhibitor and at least two different fixed concentrations of 1-(3-Methylphenyl)-3-propylthiourea (e.g., IC₅₀/2 and IC₅₀).

-

-

Data Collection: Measure the initial reaction velocity (V₀) for each combination of substrate and inhibitor concentration.

-

Analysis:

-

Calculate the reciprocal of the velocity (1/V₀) and the reciprocal of the substrate concentration (1/[S]).

-

Create a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) for each inhibitor concentration.

-

Analyze the resulting plot:

-

Competitive Inhibition: Lines intersect on the y-axis (Vmax is unchanged, Km increases).

-

Non-competitive Inhibition: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).

-

Mixed Inhibition: Lines intersect in the second quadrant (both Vmax and Km change).

-

-

| Inhibition Type | Vmax | Km | Lineweaver-Burk Plot Interpretation |

| Competitive | Unchanged | Increases | Lines intersect at the y-axis |

| Non-competitive | Decreases | Unchanged | Lines intersect at the x-axis |

| Mixed | Decreases | Changes | Lines intersect off-axes |

| Uncompetitive | Decreases | Decreases | Lines are parallel |

Cellular Anti-Melanogenic Activity

-

Rationale: A compound that inhibits the isolated enzyme may not be effective in a cellular context due to issues like poor membrane permeability or cytotoxicity. Therefore, testing in a relevant cell line, such as B16F10 mouse melanoma cells, is a critical validation step.[15][16] It is imperative to first assess cytotoxicity to ensure that any observed decrease in melanin is not simply a result of cell death.[17][18]

Protocol: Cell Viability (MTT) Assay

-

Principle: The MTT assay is a colorimetric method for assessing cell metabolic activity. Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[17][19] The amount of formazan produced is proportional to the number of living cells.

Procedure:

-

Cell Seeding: Seed B16F10 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

-

Treatment: Replace the medium with fresh medium containing various concentrations of 1-(3-Methylphenyl)-3-propylthiourea. Incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[20]

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[20]

-

Measurement: Read the absorbance at 540-570 nm using a microplate reader.

-

Analysis: Express cell viability as a percentage relative to the vehicle-treated control cells. Select non-toxic concentrations for subsequent melanin assays.

Protocol: Cellular Melanin Content Assay

-

Principle: This assay directly quantifies the amount of melanin produced by B16F10 cells after treatment with the test compound.[21]

Procedure:

-

Seeding & Treatment: Seed B16F10 cells in a 6-well plate (e.g., 8 x 10⁴ cells/dish) and treat with non-toxic concentrations of the test compound for 72 hours.[22] Kojic acid can be used as a positive control.

-

Cell Lysis: Wash the cells with PBS, then harvest and pellet them by centrifugation.

-

Melanin Solubilization: Dissolve the cell pellet in 1N NaOH containing 10% DMSO by heating at 90°C for 10-20 minutes.[21][22]

-

Quantification: Transfer the lysate to a 96-well plate and measure the absorbance at 405 nm.[15]

-

Normalization: The melanin content can be normalized to the total protein content of the cells (determined by a BCA or Bradford assay) to account for any minor effects on cell proliferation.

In Silico Analysis: Predicting Binding Interactions

-

Rationale: Molecular docking provides valuable structural insights into how the inhibitor might bind within the tyrosinase active site.[23] It can help rationalize the experimental data and guide the design of more potent future analogs.

Caption: Predicted binding mode of the thiourea inhibitor in the tyrosinase active site.

Methodology:

-

Protein Preparation: Obtain the crystal structure of mushroom tyrosinase (e.g., PDB ID: 2Y9W) from the Protein Data Bank. Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Ligand Preparation: Generate a 3D structure of 1-(3-Methylphenyl)-3-propylthiourea and minimize its energy.

-

Docking Simulation: Use molecular docking software (e.g., AutoDock, Glide) to predict the binding pose of the ligand within the defined active site of the enzyme. The active site is typically defined as the region surrounding the two copper ions.

-

Analysis: Analyze the top-scoring poses to identify key interactions, such as:

-

Chelation of the thiourea sulfur with the two copper ions.

-

Hydrophobic interactions between the propyl group and non-polar residues.

-

π-π stacking or hydrophobic interactions involving the 3-methylphenyl ring and aromatic residues like histidine or phenylalanine.[23]

-

Conclusion and Future Outlook

This technical guide outlines a rigorous, multi-step methodology to evaluate the potential of 1-(3-Methylphenyl)-3-propylthiourea as a tyrosinase inhibitor. By systematically progressing from chemical synthesis through in vitro enzymatic assays, cell-based validation, and in silico modeling, researchers can build a comprehensive profile of the compound's activity, mechanism, and therapeutic potential.

Positive results from this workflow—specifically, a low IC₅₀ value, a clear mechanism of inhibition, significant reduction of melanin in B16F10 cells without cytotoxicity, and a rational binding mode from docking—would establish 1-(3-Methylphenyl)-3-propylthiourea as a strong candidate for further preclinical development. Future studies could involve testing on human tyrosinase, assessing skin permeability in ex vivo models, and further optimizing the chemical structure to enhance potency and drug-like properties.

References

- Discovery of Indole–Thiourea Derivatives as Tyrosinase Inhibitors: Synthesis, Biological Evaluation, Kinetic Studies, and In Silico Analysis. (2024). MDPI.

- In vitro human tyrosinase inhibitory assay (human melanoma cell lys

- MTT Assay Protocol for Cell Viability and Prolifer

- MTT Cytotoxicity Assay and Exotoxin A (ExoA)

- Protocol for Cell Viability Assays. (2022). BroadPharm.

- Cytotoxicity MTT Assay Protocols and Methods.

- Application Note and Protocol: In Vitro Tyrosinase Inhibition Assay for Steppogenin. (2025). Benchchem.

- Discovery of bis-thiourea derivatives as potent tyrosinase inhibitors: combined experimental and computational study. (2025). Journal of Enzyme Inhibition and Medicinal Chemistry.

- Discovery of Indole-Thiourea Derivatives as Tyrosinase Inhibitors: Synthesis, Biological Evaluation, Kinetic Studies, and In Silico Analysis. (2024). PubMed.

- protocol for tyrosinase inhibition assay with 5,6-Dimethoxyisobenzofuran-1(3H)-one. (2025). Benchchem.

- Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors. PMC.

- Design and synthesis of thiourea derivatives with sulfur-containing heterocyclic scaffolds as potential tyrosinase inhibitors. (2016). PubMed.

- The Kinetic and Analytical Aspects of Enzyme Competitive Inhibition: Sensing of Tyrosinase Inhibitors. (2021). PMC.

- Kinetics Analysis of Tyrosinase. (2009). Adam Cap.

- Tyrosinase inhibitory activity. (2023).

- Enzyme Kinetics- Determination of the Kinetic Parameters for Tyrosinase. (2018). Odinity.

- On the interpretation of tyrosinase inhibition kinetics. Taylor & Francis.

- Tyrosinase Inhibition Assay. (2023). Active Concepts.

- The docked pose and amino acid residu interaction of Thiourea... | Download Scientific Diagram.

- Application Note: Measuring Melanin Content in B16F10 Cells Following Tyrosinase-IN-13 Tre

- Discovery of Indole–Thiourea Derivatives as Tyrosinase Inhibitors: Synthesis, Biological Evaluation, Kinetic Studies, and In Silico Analysis. (2024). MDPI.

- Tyrosinase Inhibitor Screening Kit (Colorimetric) (MAK257) - Technical Bulletin. Sigma-Aldrich.

- Lineweaver-Burk plot of the mushroom tyrosinase toward L-DOPA.

- Evaluation of Antioxidant and Anti-Melanogenic Activity of Different Extracts of Aerial Parts of N. Sintenisii in Murine Melanoma B16F10 Cells. PMC.

- The in cellular and in vivo melanogenesis inhibitory activity of safflospermidines from Helianthus annuus L. bee pollen in B16F10 murine melanoma cells and zebrafish embryos. PLOS One.

- Syringetin Promotes Melanogenesis in B16F10 Cells. (2023). PMC.

- Effects of Resveratrol Derivatives on Melanogenesis and Antioxidant Activity in B16F10 Cells. (2024). MDPI.

- Tyrosinase. MedChemExpress.

- Phenylthiourea Binding to Human Tyrosinase-Rel

- 3-Acetyl-1-(3-methylphenyl)thiourea. PMC.

- Propylthiouracil. Wikipedia.

- RU2087467C1 - Derivatives of n-phenylthiourea and a method of their synthesis.

Sources

- 1. activeconceptsllc.com [activeconceptsllc.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of bis-thiourea derivatives as potent tyrosinase inhibitors: combined experimental and computational study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design and synthesis of thiourea derivatives with sulfur-containing heterocyclic scaffolds as potential tyrosinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phenylthiourea Binding to Human Tyrosinase-Related Protein 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. RU2087467C1 - Derivatives of n-phenylthiourea and a method of their synthesis - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. The Kinetic and Analytical Aspects of Enzyme Competitive Inhibition: Sensing of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. Kinetics Analysis of Tyrosinase — Adam Cap [adamcap.com]

- 14. researchgate.net [researchgate.net]

- 15. Evaluation of Antioxidant and Anti-Melanogenic Activity of Different Extracts of Aerial Parts of N. Sintenisii in Murine Melanoma B16F10 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The in cellular and in vivo melanogenesis inhibitory activity of safflospermidines from Helianthus annuus L. bee pollen in B16F10 murine melanoma cells and zebrafish embryos | PLOS One [journals.plos.org]

- 17. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 19. broadpharm.com [broadpharm.com]

- 20. static.igem.wiki [static.igem.wiki]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. Syringetin Promotes Melanogenesis in B16F10 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

Methodological & Application

HPLC Method Development for 1-(3-Methylphenyl)-3-propylthiourea: A Strategic Protocol

Abstract & Scope

This Application Note details the strategic development of a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the analysis of 1-(3-Methylphenyl)-3-propylthiourea . This compound, an acyclic thiourea derivative, presents specific analytical challenges including potential peak tailing due to silanol interactions and UV absorption variability.

This guide moves beyond a static "recipe" to provide a Quality by Design (QbD) framework. We define the physicochemical basis for column selection, mobile phase optimization, and critical system suitability parameters to ensure a robust, transferable method suitable for purity profiling, stability indicating studies, or synthetic reaction monitoring.

Compound Profiling & Analytical Challenges

Before initiating method development, the analyte's physicochemical properties must dictate the chromatographic conditions.

Chemical Identity[2]

-

Molecular Weight: 220.33 g/mol [2]

-

Key Functional Groups:

Physicochemical Properties (Inferred & Literature-Based)

| Parameter | Value / Characteristic | Impact on HPLC Method |

| LogP | ~2.5 – 3.0 (Estimated) | Moderately lipophilic.[1][2] Retains well on C18; requires high organic strength for elution. |

| pKa | ~11–12 (Thiourea NH) | Weakly acidic.[1] Remains neutral at standard HPLC pH (2–8).[1] |

| UV Max | ~245–255 nm (Primary)~210 nm (Secondary) | Detection at 254 nm is robust; 210 nm offers higher sensitivity but more solvent noise.[1] |

| Solubility | Low in water; High in MeOH, ACN, DMSO | Samples must be dissolved in high % organic diluent.[1] |

Critical Analytical Challenges

-

Peak Tailing: Thiourea nitrogens can interact with residual silanols on silica supports, leading to asymmetric peaks.

-

Metal Interaction: Thioureas are strong chelators. Trace metal ions in the system can cause peak broadening or splitting.

-

Hydrophobicity: The propyl and tolyl groups make this significantly more hydrophobic than simple phenylthiourea, requiring a stronger gradient.

Method Development Strategy

The following decision tree outlines the logical flow for developing this method, prioritizing column chemistry that mitigates thiourea-specific issues.

Figure 1: Strategic workflow for selecting stationary phases and mobile phase conditions based on thiourea chemistry.

Detailed Experimental Protocol

Equipment & Reagents

-

HPLC System: Agilent 1200/1260 Infinity II or equivalent (Quaternary pump, DAD detector).

-

Solvents: HPLC Grade Acetonitrile (ACN), Methanol (MeOH), Milli-Q Water.[1]

-

Additives: Formic Acid (LC-MS grade) or Orthophosphoric Acid (85%).

Optimized Chromatographic Conditions

This protocol uses a C18 column with high carbon load and end-capping to prevent tailing.[2] Alternatively, a Phenyl-Hexyl column is recommended if resolving from similar aromatic impurities.[2]

| Parameter | Condition | Rationale |

| Column | Agilent Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) OR Phenomenex Kinetex Phenyl-Hexyl | "Eclipse Plus" is double end-capped, minimizing silanol interactions critical for thioureas.[2] |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidic pH (~2.7) suppresses silanol ionization and keeps the analyte neutral. |

| Mobile Phase B | 100% Acetonitrile | ACN provides lower backpressure and sharper peaks than MeOH for this compound. |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns. |

| Injection Vol. | 5 - 10 µL | Keep volume low to prevent solvent effects (analyte is dissolved in organic). |

| Column Temp. | 30°C | Ensures retention time reproducibility. |

| Detection | UV @ 254 nm (bw 4, ref 360) | Max absorption of the thiocarbonyl/phenyl system. |

Gradient Program

Given the estimated LogP (2.5–3.0), an isocratic method might result in broad peaks if late-eluting impurities are present.[1] A gradient is preferred for purity profiling.

| Time (min) | % Mobile Phase B | Event |

| 0.0 | 30% | Initial hold to focus peak.[2] |

| 10.0 | 90% | Linear ramp to elute the main compound and hydrophobic impurities. |

| 12.0 | 90% | Wash step. |

| 12.1 | 30% | Return to initial conditions. |

| 15.0 | 30% | Re-equilibration (Critical).[1] |

Note: The target compound is expected to elute between 6.0 – 8.0 minutes under these conditions.

Sample Preparation

-

Stock Solution: Weigh 10 mg of 1-(3-Methylphenyl)-3-propylthiourea into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile . (Conc: 1000 µg/mL).

-

Working Standard: Dilute the stock 1:20 with 50:50 Water:Acetonitrile . (Conc: 50 µg/mL).

-

Crucial Step: Do not use 100% water as diluent; the compound may precipitate. Do not use 100% ACN for injection; it will cause peak fronting.

-

Method Validation Parameters (Self-Validating System)

To ensure the method is trustworthy, the following System Suitability Tests (SST) must be passed before routine analysis.

System Suitability Criteria

-

Tailing Factor (

): Must be < 1.3 .[1] -

Theoretical Plates (

): > 5000 for the main peak. -

Precision (RSD): < 1.0% for retention time, < 2.0% for peak area (n=5 injections).

Linearity & Range

-

Range: 5 µg/mL to 100 µg/mL.

-

Acceptance:

.

Impurity Profiling (Synthesis Context)

If monitoring the synthesis reaction (3-methylphenyl isothiocyanate + propylamine), expect the following:

-

Propylamine: Elutes near void volume (very polar, little UV absorbance).

-

3-Methylphenyl Isothiocyanate: Elutes after the product (more hydrophobic, no polar thiourea H-bonds).[2]

-

Product: Elutes in the middle.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Split Peak | Sample solvent too strong (100% ACN). | Dilute sample in mobile phase starting composition (30% ACN). |

| Broad/Tailing Peak | Silanol interaction or Metal chelation. | 1. Ensure column is "End-capped".2.[2] Add 0.1% EDTA to Mobile Phase A if metal contamination is suspected. |

| Retention Time Drift | Column temperature fluctuation or insufficient equilibration. | Use a column oven (30°C). Increase re-equilibration time to 5 minutes. |

| High Backpressure | Precipitation of buffer or sample. | Filter all mobile phases and samples through 0.22 µm PVDF filters. |

Structural Interaction Diagram

Understanding why the separation works is key to troubleshooting. The diagram below illustrates the interactions between the analyte and the stationary phase.

Figure 2: Interaction mechanism.[1][2] The hydrophobic propyl and tolyl groups drive retention on C18, while the polar thiourea core requires careful pH control to prevent silanol tailing.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 676454, Phenylthiourea. Retrieved from [Link][1]

-

Chernov'yants, M.S., et al. (2009). HPLC determination of antithyroid drugs. Journal of Analytical Chemistry. Retrieved from [Link]

-

Sielc Technologies. HPLC Method for Separation of Thiourea Derivatives. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(3-Methylphenyl)-3-propylthiourea

[1]

Ticket ID: THIO-OPT-2026 Subject: Yield Optimization & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Organic Synthesis Division[1]

Executive Summary

You are attempting to synthesize 1-(3-Methylphenyl)-3-propylthiourea , a mixed aliphatic-aromatic thiourea. This molecule is typically synthesized via the nucleophilic addition of an amine to an isothiocyanate.[2]

While this reaction is generally considered "click-type" efficiency, yield losses in this specific derivative often stem from isothiocyanate hydrolysis , "oiling out" during purification , or nucleophile mismatch . This guide provides a self-validating protocol to maximize yield (>85%) and purity.

Module 1: The "Golden Path" Protocol

To maximize yield, we must select the most kinetically favorable pathway. There are two possible disconnection strategies based on commercially available starting materials.

Strategy Selection: The Nucleophile Factor

-

Route A (Recommended): 3-Methylphenyl isothiocyanate + Propylamine .[1]

-

Why: Propylamine is an aliphatic amine and a strong nucleophile . It attacks the isothiocyanate rapidly at room temperature, minimizing side reactions.

-

-

Route B (Alternative): Propyl isothiocyanate + 3-Methylaniline (

-toluidine).[1]-

Why: 3-Methylaniline is an aromatic amine.[1] The lone pair is delocalized into the ring, making it a weak nucleophile . This route often requires heat or catalysts (TEA/DMAP), increasing the risk of impurity formation.

-

Proceed with Route A for highest yield.

Optimized Experimental Procedure (Route A)

-

Stoichiometry: 1.0 eq 3-Methylphenyl isothiocyanate : 1.1 eq Propylamine.[1]

-

Solvent: Anhydrous Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

-

Concentration: 0.5 M (concentrated enough to drive kinetics, dilute enough to manage exotherm).

Step-by-Step:

-

Dissolve 10 mmol of 3-Methylphenyl isothiocyanate in 10 mL of anhydrous DCM in a round-bottom flask.

-

Cool the system to 0°C (ice bath). Note: The reaction is exothermic.

-

Add 11 mmol of Propylamine dropwise over 10 minutes.

-

Remove ice bath and stir at Room Temperature (25°C) for 2–4 hours.

-

TLC Monitoring: Mobile phase 30% EtOAc in Hexanes. Look for the disappearance of the isothiocyanate spot (high

, UV active).

Module 2: Mechanism & Visualization

Understanding the mechanism is crucial for troubleshooting. The reaction relies on the nucleophilic amine attacking the electrophilic carbon of the isothiocyanate.[2]

Figure 1: Reaction mechanism and potential yield loss via hydrolysis.

Module 3: Critical Process Parameters (CPP)

Data aggregated from thiourea synthesis optimization studies [1, 2].[1][3]

| Parameter | Recommended Setting | Technical Rationale |

| Solvent | DCM or EtOAc | Non-nucleophilic, easy removal.[1] Ethanol (EtOH) is "green" but can cause transesterification side-reactions if impurities are present.[1] |

| Temperature | 0°C | Start cold to control exotherm. Do not reflux unless using Route B (Weak nucleophile). Heat promotes desulfurization.[1] |

| Atmosphere | Nitrogen/Argon | Isothiocyanates hydrolyze in moist air.[1] An inert atmosphere prevents the formation of urea byproducts. |

| Catalyst | None (Route A) | Propylamine is sufficiently basic. Adding TEA is redundant and complicates workup.[1] |

Module 4: Troubleshooting Center (FAQ)

Issue 1: "My product is an oil and won't crystallize."

Diagnosis: Thioureas are notorious for "oiling out" due to trace solvent impurities or super-saturation.[1] Protocol:

-

Evaporate the reaction solvent completely to obtain the crude oil.

-

The "Crash" Method: Dissolve the oil in a minimum amount of DCM (

mL). -

Add Cold Hexane or Diethyl Ether (

mL) slowly with vigorous stirring. -

Scratch the inner wall of the flask with a glass rod to induce nucleation.

-

Alternative: Recrystallize from Ethanol/Water (4:1) . Heat to dissolve, then cool very slowly to 4°C [3].

Issue 2: "I have low yield (<50%)."

Diagnosis: Likely hydrolysis of the isothiocyanate before reaction, or loss during workup. Protocol:

-

Check Reagents: Is the 3-methylphenyl isothiocyanate old? It may have hydrolyzed to the urea or polymerized. Check IR for the strong

peak at -

Workup Check: Thioureas have moderate polarity.[1] If you washed the organic layer with large volumes of acidic water, you might have protonated the product and lost it to the aqueous layer. Wash only with neutral brine.

Issue 3: "I see a symmetric byproduct."

Diagnosis: Formation of 1,3-di(3-methylphenyl)thiourea. Cause: If using Route B (Aniline + Propyl-NCS), the aniline can attack the isothiocyanate, but if reaction conditions are harsh, exchange reactions can occur. Fix: Switch to Route A (Propylamine + Aryl-NCS). The aliphatic amine is much more selective and faster, preventing self-reaction of the aryl component [4].

Module 5: Purification Decision Tree

Use this workflow to salvage "failed" crystallizations.

Figure 2: Purification workflow for handling oily crude products.

References

-

BenchChem Technical Support. (2025).[1][2][4] Optimization of reaction conditions for thiourea synthesis from isothiocyanates. Retrieved from

-

Zhang, et al. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines. Beilstein Journal of Organic Chemistry. Retrieved from

-

University of Rochester. (n.d.). Tips and Tricks: Solvents for Recrystallization. Retrieved from

-

Maddani, M. R., & Prabhu, K. R. (2010).[5] Thiourea synthesis by thioacylation.[1] Journal of Organic Chemistry.[5] Retrieved from

Technical Support Center: Purification Strategies for Thiourea Synthesis

Welcome to the technical support center dedicated to addressing a critical challenge in synthetic chemistry: the removal of unreacted primary and secondary amines from thiourea reaction mixtures. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice, frequently asked questions, and detailed protocols to streamline your purification workflows. Our focus is on providing practical, field-proven insights grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: Why is removing unreacted amine from my thiourea reaction so important?

A1: Residual starting amine is a significant impurity that can interfere with subsequent synthetic steps, complicate product characterization (e.g., NMR, mass spectrometry), and impact the biological activity and purity of your final compound. In drug development, regulatory standards demand high purity, making the complete removal of starting materials essential.

Q2: What is the most common and straightforward method for removing a basic amine impurity?

A2: For most applications, a simple liquid-liquid extraction using a dilute aqueous acid is the first method to try.[1][2][3][4] This technique leverages the significant difference in basicity between most aliphatic or aromatic amines and the resulting thiourea product. The amine is protonated to form a water-soluble salt, which is then extracted into the aqueous phase.

Q3: My thiourea product seems to be somewhat water-soluble. Will an acidic wash lead to product loss?

A3: This is a valid concern, particularly with more polar thiourea derivatives. To minimize product loss, you can "salt out" your organic layer by washing it with brine (a saturated aqueous solution of NaCl) after the acidic wash.[5] This decreases the solubility of organic compounds in the aqueous layer. Additionally, back-extracting the acidic aqueous layer with a fresh portion of organic solvent can recover any dissolved product.

Q4: When should I consider using a scavenger resin instead of a simple acid wash?

A4: Scavenger resins are an excellent choice when:

-

Your thiourea product is acid-sensitive.

-

You are working with a large library of compounds and need a high-throughput purification method.[6]

-

Emulsions are a persistent problem during liquid-liquid extraction.[5]

-

You need to remove the amine impurity to a very low level, and extraction is not sufficient.

Scavenger resins are solid-supported reagents that covalently bind to the excess amine, which can then be removed by simple filtration.[6][7][8]

Q5: How do I choose the right scavenger resin for my specific amine?

A5: The choice of scavenger resin depends on the nature of the amine you need to remove.

-

Isocyanate resins are highly effective for scavenging both primary and secondary amines.[7][8]

-

Aldehyde resins are particularly effective at scavenging primary amines.[7][8]

-

Sulfonyl chloride resins can also be used to scavenge primary and secondary amines.[8]

-

For selective removal of primary amines in the presence of secondary amines, specialized resins like acetoacetoxy ethyl methacrylate (AAEM) resin can be employed.[9][10]

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of your thiourea compound.

| Issue | Possible Cause(s) | Recommended Solution(s) |

| Persistent Emulsion During Acidic Wash | Amines can act as surfactants, stabilizing the interface between the organic and aqueous layers. | 1. "Salting Out": Add saturated aqueous NaCl (brine) to the separatory funnel to increase the ionic strength of the aqueous phase, which often breaks the emulsion.[5] 2. Filtration: Pass the emulsified mixture through a pad of Celite or glass wool. 3. Solvent Modification: Add a small amount of a different organic solvent with a different density (e.g., diethyl ether if you are using dichloromethane). |

| Low Yield After Recrystallization | - The chosen solvent is too effective at dissolving your thiourea, even at low temperatures.[11] - Too much solvent was used during the initial dissolution.[11][12] | 1. Solvent Screening: Perform a systematic solvent screen to find a solvent system where your compound has high solubility when hot and low solubility when cold.[11] 2. Minimize Solvent: Use the absolute minimum amount of hot solvent required to dissolve your crude product.[11][12] 3. Induce Crystallization: If crystals are slow to form, scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound.[12] |

| Amine Impurity Still Present After Acidic Wash | - The amine is not basic enough to be fully protonated and extracted (e.g., some anilines). - Insufficient acid was used, or the washing was not thorough enough. | 1. Increase Acid Concentration: Use a slightly more concentrated acid solution (e.g., 2 M HCl instead of 1 M). 2. Multiple Washes: Perform multiple extractions with the dilute acid solution. Three washes are typically more effective than one large wash.[1][2] 3. Consider Scavenger Resins: If acidic extraction is ineffective, switch to a scavenger resin approach. |

| Product Crashes Out During Acidic Wash | The protonated form of your thiourea derivative is insoluble in the organic and aqueous phases. | 1. Dilute the Reaction Mixture: Use more organic solvent to keep the product dissolved. 2. Use a Weaker Acid: Try washing with a milder acidic solution, such as 10% aqueous citric acid. 3. Alternative Method: This is a strong indicator that you should use a non-extractive method like scavenger resins or chromatography. |

Purification Workflows and Protocols

Here we provide a decision-making framework and detailed protocols for the most effective purification strategies.

Decision-Making Workflow

Caption: Workflow for amine removal using scavenger resins.

References

-

Isothiocyanate Chemistry. ResearchGate. Available at: [Link]

-

Covalent Scavengers for Primary and Secondary Amines. Literature. Available at: [Link]

-

Workup for Removing Amines. Not Voodoo. Available at: [Link]

-

Workup: Amines. University of Rochester, Department of Chemistry. Available at: [Link]

-

Liquid–liquid extraction. Wikipedia. Available at: [Link]

- Method for purifying thiourea.Google Patents (CN110724078B).

-

Acetoacetoxy ethyl methacrylate (AAEM) resin, a new scavenger for primary amines in the presence of secondary amines. ePrints Soton. Available at: [Link]

-

Solid-Supported Scavengers. Supra Sciences. Available at: [Link]

-

Solid-liquid extraction. Columbia University. Available at: [Link]

-

Acid-Base Extraction. Chemistry LibreTexts. Available at: [Link]

-

Acetoacetoxy ethyl methacrylate (AAEM) resin, a new scavenger for primary amines in the presence of secondary amines. ResearchGate. Available at: [Link]

-

How can I purify my bis thiourea compound? ResearchGate. Available at: [Link]

-

Amine workup. Reddit. Available at: [Link]

-

Recent Advancement in Synthesis of Isothiocyanates. ChemRxiv. Available at: [Link]

-

Liquid/liquid Extraction. University of California, Irvine. Available at: [Link]

-

How anyone have experience with reacting amines with phenyl isothiocyanate? Reddit. Available at: [Link]

-

Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering (RSC Publishing). Available at: [Link]

-

Scavenger Resins. Amerigo Scientific. Available at: [Link]

-

Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. Course Hero. Available at: [Link]

-

Continuous-Flow Synthesis of Thioureas, Enabled by Aqueous Polysulfide Solution. PMC. Available at: [Link]

-

HPLC of thiourea. Chromatography Forum. Available at: [Link]

- Synthetic method of thiourea.Google Patents (CN110818605A).

-

Separation of Thiourea, (3-amino-4-methylphenyl)- on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

-

pKa Data Compiled by R. Williams. Organic Chemistry Data. Available at: [Link]

-

HPLC Method for Separation of Thiourea, Thiouracil (TU), Methylthiouracil (MTU) and Propylthiouracil (PTU) on Primesep P Column. LabRulez LCMS. Available at: [Link]

-

Influence of the pressure on the properties of chromatographic columns. III. retention volume of thiourea, hold-up volume, and compressibility of the C18-bonded layer. PubMed. Available at: [Link]

-

THIOUREA PURIFIED. DUBI CHEM. Available at: [Link]

-

HPLC Method for Separation of Thiourea, Thiouracil (TU), Methylthiouracil (MTU) and Propylthiouracil (PTU) on Primesep P. SIELC Technologies. Available at: [Link]

-

Thiourea synthesis by thioacylation. Organic Chemistry Portal. Available at: [Link]

-

Mechanochemical synthesis of thioureas, ureas and guanidines. PMC - NIH. Available at: [Link]

-

Simple one-pot synthesis of thioureas from amine, carbon disulfide and oxidants in water. Journal of the Serbian Chemical Society. Available at: [Link]

-

Synthesis and characterization of thiourea. ResearchGate. Available at: [Link]

-

Acid-base properties of nitrogen-containing functional groups. Chemistry LibreTexts. Available at: [Link]

-

Amine Basicity. MSU Chemistry. Available at: [Link]

-

Removing Amine Groups in Synthesis Reactions. Reddit. Available at: [Link]

- Process for removing thiourea as an impurity from alkali-and alkaline earth-metal rhodanides.Google Patents (US3723604A).

-

pKa values. The OChemTutor. Available at: [Link]

Sources

- 1. chem.rochester.edu [chem.rochester.edu]

- 2. Workup [chem.rochester.edu]

- 3. columbia.edu [columbia.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. benchchem.com [benchchem.com]

- 6. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]

- 7. thieme-connect.com [thieme-connect.com]

- 8. suprasciences.com [suprasciences.com]

- 9. Acetoacetoxy ethyl methacrylate (AAEM) resin, a new scavenger for primary amines in the presence of secondary amines - ePrints Soton [eprints.soton.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Overcoming Solubility Challenges of 1-(3-Methylphenyl)-3-propylthiourea in Aqueous Media

Welcome to the technical support center for 1-(3-Methylphenyl)-3-propylthiourea. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential solubility challenges associated with this compound in aqueous environments. Our goal is to provide you with the scientific rationale and practical guidance to achieve your desired experimental concentrations.

Understanding the Challenge: The Physicochemical Profile of 1-(3-Methylphenyl)-3-propylthiourea

1-(3-Methylphenyl)-3-propylthiourea possesses a chemical structure that suggests limited aqueous solubility. The presence of a methylphenyl group and a propyl chain contributes to its lipophilic character, which can make it challenging to dissolve in water. While the thiourea moiety itself is polar, the overall hydrophobicity of the molecule likely dictates its solubility behavior.

This guide provides a systematic approach to addressing these solubility issues, from initial assessment to the application of advanced enhancement techniques.

Troubleshooting Guide: A Step-by-Step Approach to Solubilization

This section is structured in a question-and-answer format to directly address the issues you may be encountering during your experiments.

Q1: My initial attempt to dissolve 1-(3-Methylphenyl)-3-propylthiourea in water failed. What is the first step?

Answer: The first step is to systematically explore common organic co-solvents to create a stock solution that can then be diluted into your aqueous medium. It is crucial to start with a high-concentration stock in a suitable organic solvent.

Rationale: Many organic compounds that are poorly soluble in water can be readily dissolved in organic solvents in which they have higher affinity.[1] This "like dissolves like" principle is a fundamental concept in solubility.[1] By creating a concentrated stock solution, you can introduce the compound into your aqueous system in a solubilized state, although precipitation may still occur upon dilution.

Experimental Protocol: Co-Solvent Screening

-

Solvent Selection: Choose a panel of common, water-miscible organic solvents. Good starting points include:

-

Dimethyl sulfoxide (DMSO)

-

Ethanol

-

Methanol

-

N,N-Dimethylformamide (DMF)

-

Propylene glycol (PG)

-

-

Small-Scale Test: In a small glass vial, attempt to dissolve a known, small amount of 1-(3-Methylphenyl)-3-propylthiourea (e.g., 1-5 mg) in a minimal volume (e.g., 100-200 µL) of each selected solvent.

-

Observation: Vortex or sonicate the mixture and observe for complete dissolution. Note which solvents are effective at creating a clear solution.

-

Stock Solution Preparation: Once you have identified an effective solvent, prepare a concentrated stock solution (e.g., 10-50 mM).

-

Aqueous Dilution: Perform a serial dilution of your stock solution into your aqueous buffer or media to determine the highest concentration that remains in solution without precipitation.

Table 1: Common Co-solvents for Initial Solubility Screening

| Co-solvent | Properties | Typical Starting Concentration in Final Solution |

| DMSO | Strong aprotic solvent, highly effective for many nonpolar compounds. | < 1% (can have cellular effects at higher concentrations) |

| Ethanol | Water-miscible protic solvent. | 1-5% |

| Methanol | Similar to ethanol, but can be more toxic. | 1-5% |

| Propylene Glycol | A viscous, low-toxicity co-solvent often used in formulations.[2] | 5-20% |

Q2: I have a stock solution in DMSO, but the compound precipitates when I dilute it into my aqueous buffer. What should I do next?

Answer: This is a common issue known as "crashing out." You can address this by modifying the properties of your aqueous medium or by employing more advanced formulation strategies. The next logical step is to investigate the effect of pH on the solubility of your compound.

Rationale: The thiourea functional group has two tautomeric forms: the thione and the thiol form.[3][4] The equilibrium between these forms can be influenced by pH. Additionally, the nitrogen atoms in the thiourea moiety can be protonated or deprotonated depending on the pH of the solution. These changes in ionization state can significantly impact a molecule's solubility. For many ionizable drugs, adjusting the pH of the solution can be a highly effective way to increase solubility.[5]

Experimental Protocol: pH Adjustment

-

Determine the pKa: If the pKa of 1-(3-Methylphenyl)-3-propylthiourea is known or can be predicted using software, this will guide your pH adjustments. For weakly basic compounds, lowering the pH can increase solubility, while for weakly acidic compounds, raising the pH can have the same effect.

-

Prepare a pH Range of Buffers: Prepare a series of buffers with a pH range around the predicted pKa (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0, 9.0).

-

Test Solubility: Add your concentrated organic stock solution of 1-(3-Methylphenyl)-3-propylthiourea to each buffer and observe for precipitation.

-

Incubation and Observation: Gently mix and allow the solutions to equilibrate. Observe immediately and after a period of incubation (e.g., 1-2 hours) for any signs of precipitation.

Diagram 1: Troubleshooting Workflow for Solubility Issues

Caption: A logical workflow for troubleshooting the solubility of 1-(3-Methylphenyl)-3-propylthiourea.

Q3: Adjusting the pH did not sufficiently improve the solubility. Are there other excipients I can add to my formulation?

Answer: Yes, the use of surfactants is a well-established technique for solubilizing hydrophobic compounds.

Rationale: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), self-assemble into micelles in aqueous solutions. These micelles have a hydrophobic core and a hydrophilic shell. Poorly water-soluble compounds like 1-(3-Methylphenyl)-3-propylthiourea can partition into the hydrophobic core of these micelles, effectively being encapsulated and dispersed in the aqueous medium.[5]

Experimental Protocol: Surfactant-Mediated Solubilization

-

Select Surfactants: Choose from a range of non-ionic surfactants that are commonly used in research and pharmaceutical formulations.

-

Tween® 20 (Polysorbate 20)

-

Tween® 80 (Polysorbate 80)

-

Cremophor® EL

-

-

Prepare Surfactant Solutions: Make aqueous solutions of the selected surfactants at various concentrations (e.g., 0.1%, 0.5%, 1%, 2% w/v).

-

Introduce the Compound: Add your concentrated organic stock solution of 1-(3-Methylphenyl)-3-propylthiourea to the surfactant solutions.

-

Equilibrate and Observe: Gently mix and allow the solutions to equilibrate. A clear or slightly opalescent solution indicates successful micellar solubilization.

Table 2: Common Surfactants for Solubility Enhancement

| Surfactant | Type | Key Characteristics |

| Tween® 20/80 | Non-ionic | Widely used, low toxicity, effective for a broad range of compounds. |

| Cremophor® EL | Non-ionic | A polyethoxylated castor oil, known for its high solubilizing capacity.[1] |

Q4: My application is sensitive to surfactants and high concentrations of organic solvents. What is an alternative approach?

Answer: Complexation with cyclodextrins is an excellent alternative that can significantly enhance the solubility of hydrophobic molecules without the use of harsh solvents or surfactants.

Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly water-soluble molecules, where the hydrophobic part of the guest molecule (in this case, 1-(3-Methylphenyl)-3-propylthiourea) is encapsulated within the cyclodextrin's cavity.[6][7] This complex is then readily soluble in water due to the hydrophilic outer surface of the cyclodextrin. Substituted β-cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are often used due to their high water solubility.[6]

Experimental Protocol: Cyclodextrin Complexation

-

Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.

-

Prepare Cyclodextrin Solutions: Create a range of aqueous solutions of HP-β-CD (e.g., 5%, 10%, 20% w/v).

-

Method 1 (from organic stock): Add your concentrated organic stock solution of 1-(3-Methylphenyl)-3-propylthiourea to the cyclodextrin solutions and vortex or sonicate until the organic solvent is evaporated and the compound is complexed.

-

Method 2 (direct addition): Add the solid 1-(3-Methylphenyl)-3-propylthiourea directly to the cyclodextrin solutions and stir or sonicate, possibly with gentle heating, to facilitate complex formation.

-

Assess Solubility: Determine the maximum concentration of your compound that can be dissolved in each cyclodextrin solution.

Diagram 2: Mechanism of Cyclodextrin Inclusion Complexation

Caption: Encapsulation of a hydrophobic molecule within a cyclodextrin to form a soluble complex.

Frequently Asked Questions (FAQs)

Q: Is 1-(3-Methylphenyl)-3-propylthiourea expected to be more or less soluble than propylthiouracil?

A: While both are thiourea derivatives, 1-(3-Methylphenyl)-3-propylthiourea is likely to be less soluble in water than propylthiouracil. Propylthiouracil has a water solubility of approximately 1.2 g/L (1.1 mg/ml at 20°C).[8][9] The presence of the additional methylphenyl group in 1-(3-Methylphenyl)-3-propylthiourea significantly increases its lipophilicity (hydrophobicity), which generally leads to lower aqueous solubility.

Q: Can I use heat to dissolve my compound?

A: Gentle heating can be used to increase the rate of dissolution, but it should be done with caution. It is important to first assess the thermal stability of 1-(3-Methylphenyl)-3-propylthiourea. Also, be aware that a solution prepared with heat may become supersaturated and precipitate upon cooling to room temperature.

Q: What are solid dispersions and when should I consider them?

A: A solid dispersion is a system where a poorly water-soluble drug is dispersed in a hydrophilic carrier matrix, often in an amorphous state.[10] This technique can significantly enhance the dissolution rate and bioavailability of a compound by reducing particle size to a molecular level and improving wettability.[10] You should consider this approach if you are developing a solid oral dosage form of 1-(3-Methylphenyl)-3-propylthiourea and other methods are insufficient.[10]

Q: Are there any safety precautions I should take when handling these solvents and excipients?

A: Always consult the Safety Data Sheet (SDS) for each chemical you are using. Work in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

References

- Jain, P., & Goel, A. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16.

- Ascendia Pharmaceuticals. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.

- Pawar, P. V., et al. (2021). SOLUBILITY ENHANCEMENT TECHNIQUES FOR POORLY WATER - A REVIEW.

- Gavali, S. M., et al. (2018). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs.

- Saravana Kumar, K., et al. (2017). Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. World Journal of Pharmacy and Pharmaceutical Sciences, 6(6), 436-451.

- Kalepu, S., & Nekkanti, V. (2015). Insoluble drug delivery strategies: review of recent advances and business prospects. Acta Pharmaceutica Sinica B, 5(5), 442-453.

- Annexe Chem. (2024, January 24).

- Davis, M. E., & Brewster, M. E. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Pharmaceutical Outsourcing.

- University of Greenwich.

- Google Patents. (2012). WO2012058666A2 - Novel formulations of water-insoluble chemical compounds and methods of using a formulation of compound fl118 for cancer therapy.

- Rak, J., et al. (2007). Solubilities and Enthalpies of Solution for Thiourea in Ethanol or Methanol + Water.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2723790, Thiourea.

- Al-Ostoot, F. H., et al. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Molecules, 29(11), 2611.

- Wikipedia. (2024, May 22). Thiourea.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2760408, 1-Phenyl-3-propyl-2-thiourea.

- Gattefossé. (2020, June 15). Excipients for Solubility and Bioavailability Enhancement.

- Strickley, R. G. (2004). Solubilizing Excipients in Oral and Injectable Formulations. Pharmaceutical Research, 21(2), 201-230.

- Manufacturing Chemist. (2022, December 1). Enhancing solubility with novel excipients.

- Gattefossé. (n.d.). Excipients for solubility and bioavailability enhancement.

- National Toxicology Program. (2016). Report on Carcinogens, Fourteenth Edition: Propylthiouracil.

- Iuorio, M. T., et al. (2021). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. RSC Medicinal Chemistry, 12(12), 2031-2053.

- Sigma-Aldrich. (2005). Product Information Sheet: 6-Propyl-2-thiouracil (P3755).

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 657298, Propylthiouracil.

- Cayman Chemical. (2022, October 25).

- U.S. Pharmacopeia. (2000, September 18).

- SynQuest Laboratories. (n.d.). 1-(3-Methylphenyl)-2-thiourea.

- ChemicalBook. (2023, June 4). 1-ISO-PROPYL-3-PHENYL-2-THIOUREA.

- U.S. Food and Drug Administration. (2011). PROPYLTHIOURACIL TABLETS, USP.

Sources

- 1. kinampark.com [kinampark.com]

- 2. ijpbr.in [ijpbr.in]

- 3. Biological Applications of Thiourea Derivatives: Detailed Review | MDPI [mdpi.com]

- 4. Thiourea - Wikipedia [en.wikipedia.org]

- 5. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. gala.gre.ac.uk [gala.gre.ac.uk]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. wahoo.nsm.umass.edu [wahoo.nsm.umass.edu]

- 10. japer.in [japer.in]

Technical Support Center: Synthesis of N-Aryl-N'-Alkylthiourea

Welcome to the technical support center for the synthesis of N-aryl-N'-alkylthiourea. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will address common challenges and provide in-depth, field-proven insights to help you minimize side products and optimize your synthetic protocols. Our focus is on explaining the "why" behind experimental choices, ensuring that every step is a self-validating system for robust and reproducible results.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis of N-aryl-N'-alkylthioureas, particularly when using the common method of reacting an aryl isothiocyanate with an alkylamine.

Problem 1: Low Yield of the Desired N-Aryl-N'-Alkylthiourea

Question: I am consistently observing a low yield in my reaction between an aryl isothiocyanate and a primary alkylamine. What are the potential causes and how can I improve the yield?

Answer:

Low yields in this synthesis can often be traced back to a few key factors: the stability of your starting materials, steric hindrance, or the nucleophilicity of the amine.[1]

-

Degradation of Isothiocyanate: Aryl isothiocyanates can be sensitive to moisture and prolonged storage.[1] Hydrolysis of the isothiocyanate to the corresponding amine is a common side reaction that will consume your starting material.[2][3][4]

-

Solution:

-

Use Fresh or Purified Isothiocyanate: Whenever possible, use freshly prepared or recently purchased aryl isothiocyanate. If you suspect degradation, consider purification by distillation or recrystallization.

-

Ensure Anhydrous Conditions: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.[1]

-

Proper Storage: Store isothiocyanates in a cool, dark, and dry environment to minimize decomposition.[1]

-

-

-

Steric Hindrance: If either the aryl isothiocyanate or the alkylamine is sterically bulky, the reaction rate can be significantly reduced.

-

Solution:

-

Increase Reaction Temperature: Gently heating the reaction mixture can provide the necessary activation energy to overcome steric barriers.[1] Monitor the reaction closely by thin-layer chromatography (TLC) to avoid decomposition.

-

Prolong Reaction Time: For sterically hindered substrates, a longer reaction time may be necessary for complete conversion.[1]

-

Microwave Irradiation: The use of microwave irradiation can sometimes be effective in promoting reactions with high steric hindrance.[1][5]

-

-

-

Low Nucleophilicity of the Amine: While typically not an issue for primary alkylamines, if your alkyl group contains electron-withdrawing substituents, the nucleophilicity of the amine can be reduced.

-

Solution:

-

Addition of a Non-Nucleophilic Base: A small amount of a non-nucleophilic base, such as triethylamine, can help to deprotonate the amine, increasing its nucleophilicity and accelerating the reaction.[1]

-

-

Problem 2: Formation of a Symmetrical N,N'-Diarylthiourea Side Product

Question: My reaction is producing a significant amount of a symmetrical N,N'-diarylthiourea byproduct. How is this forming and how can I prevent it?

Answer:

The formation of a symmetrical N,N'-diarylthiourea indicates a side reaction involving your aryl isothiocyanate. This can happen through a few pathways:

-

Hydrolysis of the Isothiocyanate: As mentioned previously, moisture can lead to the hydrolysis of the aryl isothiocyanate to form an arylamine. This newly formed arylamine can then react with another molecule of the aryl isothiocyanate to produce the symmetrical N,N'-diarylthiourea.

-

Solution: The most effective solution is to rigorously exclude water from your reaction.[1] Use anhydrous solvents, dry glassware, and maintain an inert atmosphere.

-

-

In-situ Formation of Arylamine from Other Sources: If your starting aryl isothiocyanate was synthesized from an arylamine and contains residual starting material, this can also lead to the formation of the symmetrical byproduct.

-

Solution: Ensure the purity of your starting aryl isothiocyanate. If you are preparing it yourself, ensure complete conversion and thorough purification.

-

Problem 3: The Reaction is Sluggish or Does Not Go to Completion

Question: I've set up my reaction, but even after several hours, TLC analysis shows a significant amount of unreacted starting materials. What can I do to drive the reaction to completion?

Answer:

A sluggish reaction is often due to insufficient activation of the reactants. Here are some strategies to enhance the reaction rate:

-

Catalysis: While often not necessary, for particularly unreactive starting materials, a catalytic amount of a Lewis acid or a base can be beneficial.

-

Base Catalysis: As mentioned, a non-nucleophilic base can enhance the amine's nucleophilicity.[1]

-

Acid Catalysis: In some cases, a mild Lewis acid might activate the isothiocyanate, but care must be taken to avoid side reactions.

-

-

Solvent Effects: The choice of solvent can influence the reaction rate.

-

Solution: Aprotic polar solvents like tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile are generally good choices.[1] For some systems, a more polar solvent like dimethylformamide (DMF) might be beneficial, but be mindful of potential difficulties in removal during workup.

-

-